7,8-dimethoxy-2-(naphthalen-1-yl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
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Overview
Description
- This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
- The core structure consists of an imidazo[1,5-b]isoquinoline scaffold.
- It bears two methoxy (OCH₃) groups at positions 7 and 8.
- The naphthalene moiety (naphthalen-1-yl) is attached at position 2.
- A thioxo group (S=) is present at position 3.
- Imidazo[1,5-b]isoquinolines are known for their diverse biological activities, making this compound an interesting subject for study.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. we can draw insights from related compounds.
- One approach could involve the construction of the imidazo[1,5-b]isoquinoline core followed by functionalization at positions 2, 3, and 10.
- Industrial production methods would likely involve scalable processes, but these would require further investigation.
Chemical Reactions Analysis
- Reactions this compound might undergo include:
Oxidation: Conversion of thioxo to sulfoxide or sulfone.
Reduction: Reduction of the imine or other functional groups.
Substitution: Introduction of various substituents.
- Common reagents and conditions would depend on the specific transformations.
- Major products would vary based on the reaction type.
Scientific Research Applications
Chemistry: Exploration of novel synthetic methodologies using this scaffold.
Biology: Investigation of its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).
Medicine: Evaluation of its pharmacological properties (anticancer, antimicrobial, etc.).
Industry: Possible applications in materials science (e.g., OLEDs, organic semiconductors).
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce.
- Hypothetically, it could interact with cellular targets (enzymes, receptors) or affect signaling pathways.
Comparison with Similar Compounds
- Similar compounds might include other imidazo[1,5-b]isoquinolines or naphthalene derivatives.
- Highlighting its uniqueness would require a thorough literature search.
Remember that while I’ve provided an overview, further research and experimental work would be necessary to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C23H20N2O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
7,8-dimethoxy-2-naphthalen-1-yl-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C23H20N2O3S/c1-27-20-11-15-10-19-22(26)25(18-9-5-7-14-6-3-4-8-17(14)18)23(29)24(19)13-16(15)12-21(20)28-2/h3-9,11-12,19H,10,13H2,1-2H3 |
InChI Key |
VVEWQEIGYQRBLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=CC=CC5=CC=CC=C54)OC |
Origin of Product |
United States |
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